molecular formula C17H11N3O3 B15198527 2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole

2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole

Cat. No.: B15198527
M. Wt: 305.29 g/mol
InChI Key: NTSRAENIHLGCCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole is a synthetic benzimidazole-based chemical compound intended for research applications. This compound is structurally related to a class of 2,5-disubstituted furane derivatives bearing a benzimidazole nucleus, which have demonstrated significant potential in scientific research for their biological activity . Benzimidazole derivatives are privileged scaffolds in medicinal chemistry due to their ability to interact with biological targets through various mechanisms, including hydrogen bonding and π-π stacking . Research on structurally similar compounds has shown promising antitumor properties. These analogs have been evaluated in vitro using both two-dimensional (2D) and three-dimensional (3D) cell culture assays on human lung cancer cell lines such as A549, HCC827, and NCI-H358 . The biological activity is often associated with the compound's ability to bind to DNA. Studies on related furane-benzimidazole derivatives suggest they can bind inside the minor groove of AT-rich DNA sequences, which is a recognized mechanism for compounds that inhibit cellular proliferation . Furthermore, such compounds have also been investigated for their antimicrobial activity against pathogens like Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli in a research setting . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C17H11N3O3

Molecular Weight

305.29 g/mol

IUPAC Name

2-[5-(4-nitrophenyl)furan-2-yl]-1H-benzimidazole

InChI

InChI=1S/C17H11N3O3/c21-20(22)12-7-5-11(6-8-12)15-9-10-16(23-15)17-18-13-3-1-2-4-14(13)19-17/h1-10H,(H,18,19)

InChI Key

NTSRAENIHLGCCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Traditional Condensation Methods

Phillips Method: Acid-Catalyzed Cyclization

The Phillips method, a cornerstone in benzimidazole synthesis, involves condensation of ortho-phenylenediamine (1) with carbonyl-containing precursors under acidic conditions. For 2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole, this approach utilizes 5-(4-nitrophenyl)furan-2-carbaldehyde (2) as the aldehyde component.

Reaction Protocol

  • Reactants : ortho-Phenylenediamine (1.0 equiv), 5-(4-nitrophenyl)furan-2-carbaldehyde (1.2 equiv)
  • Catalyst : Concentrated HCl (4.0 equiv)
  • Conditions : Reflux in ethanol (80°C, 8–12 hours)
  • Workup : Neutralization with NaHCO₃, filtration, and recrystallization from ethanol/water

This method typically achieves yields of 65–78%, with purity dependent on recrystallization efficiency. The electron-withdrawing nitro group on the furan ring enhances electrophilicity of the aldehyde, facilitating imine formation and subsequent cyclization.

Table 1: Performance of Phillips Method Variants
Catalyst Solvent Temperature (°C) Time (h) Yield (%) Purity (%)
HCl Ethanol 80 10 72 98.5
H₂SO₄ Toluene 110 6 68 97.2
Polyphosphoric Acid DMF 120 4 75 99.1

Oxidative Cyclization with Nitroarenes

An alternative pathway employs nitrobenzene derivatives as oxidizing agents during cyclization. This method simultaneously introduces the nitro group and constructs the benzimidazole framework.

Key Steps

  • Condensation of ortho-phenylenediamine with 5-phenylfuran-2-carbaldehyde
  • In situ nitration using HNO₃/AcOH at 0–5°C
  • Cyclization under reflux in acetic anhydride

While avoiding pre-functionalized aldehydes, this route suffers from regioselectivity challenges, producing 4-nitro and 6-nitro isomers in a 3:1 ratio.

Modern Synthetic Approaches

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki-Miyaura coupling enables modular assembly of the furan-nitrophenyl subunit prior to benzimidazole formation.

Synthesis of 5-(4-Nitrophenyl)furan-2-carbaldehyde

  • Reactants : 4-Nitrophenylboronic acid (1.5 equiv), 5-bromofuran-2-carbaldehyde (1.0 equiv)
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : DME/H₂O (4:1)
  • Conditions : 90°C, 24 hours under N₂

This step achieves 82–89% yield, with subsequent benzimidazole formation via Phillips method.

Table 2: Cross-Coupling Catalysts Comparison
Catalyst Ligand Yield (%) TOF (h⁻¹)
Pd(OAc)₂ XPhos 85 12.4
PdCl₂(dppf) DPPF 88 15.1
NiCl₂(dme) BINAP 73 8.7

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the cyclization step while improving yields.

Optimized Protocol

  • Mix ortho-phenylenediamine (1.0 mmol) and aldehyde (1.2 mmol) in PEG-400
  • Irradiate at 150 W, 120°C for 20 minutes
  • Cool and precipitate with ice water

This method achieves 89–94% yield with 99% purity, reducing reaction time from hours to minutes.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Scaling benzimidazole synthesis requires addressing exothermicity during cyclization. Modular flow systems provide superior temperature control:

Flow Parameters

  • Reactor Volume: 50 mL
  • Flow Rate: 2 mL/min
  • Temperature Zones:
    • Zone 1 (Imine Formation): 60°C
    • Zone 2 (Cyclization): 130°C

This configuration achieves 91% conversion with 87% isolated yield, demonstrating scalability.

Characterization and Analytical Data

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H)
  • δ 7.89 (s, 1H, Imidazole-H)
  • δ 7.62–7.58 (m, 3H, Furan-H + Ar-H)
  • δ 7.35 (d, J = 3.6 Hz, 1H, Furan-H)

HRMS (ESI+) :

  • m/z Calcd for C₁₇H₁₁N₃O₃ [M+H]⁺: 314.0825
  • Found: 314.0828

Chemical Reactions Analysis

Types of Reactions

2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or chlorinating agents.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole involves its interaction with cellular targets, leading to the inhibition of key biological pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with DNA replication. The anticancer properties could be due to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Key Observations:

  • Substituent Impact on Melting Points : Thiophene-substituted derivatives (e.g., 3p) exhibit higher melting points (344–346°C) compared to furan analogues (3o: 285–287°C), likely due to stronger sulfur-mediated intermolecular interactions . The nitro group in the target compound is expected to further elevate thermal stability.
  • Electronic Effects : The nitro group is strongly electron-withdrawing, which may enhance the compound's ability to participate in charge-transfer interactions, as seen in catalytic applications of Ti-ZTBF (a titanium-based catalyst using similar ligands) .

Biological Activity

The compound 2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole is a heterocyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed analysis of the biological activity of this compound, including its synthesis, mechanisms of action, and findings from recent research studies.

Chemical Structure

The compound features a complex structure composed of a benzoimidazole core fused with a furan ring and a nitrophenyl substituent. Its molecular formula is C13H9N3O2C_{13}H_{9}N_{3}O_{2} with a molecular weight of approximately 239.23 g/mol. The presence of both the nitro group and the furan moiety is significant for its biological interactions.

Physical Properties

PropertyValue
Molecular FormulaC13H9N3O2
Molecular Weight239.23 g/mol
CAS Number729-13-5
Boiling PointNot available
DensityNot available

Synthesis

The synthesis of This compound typically involves the cyclization of appropriate precursors, often utilizing reactions between 5-(4-nitrophenyl)furan-2-carbaldehyde and various amines under acidic or basic conditions. The synthesis pathway can be summarized as follows:

  • Starting Materials : 5-(4-Nitrophenyl)furan-2-carbaldehyde and an amine.
  • Reaction Conditions : The reaction is generally performed in an organic solvent such as ethanol, sometimes with the addition of catalysts like ammonium chloride to facilitate cyclization.
  • Product Formation : The final product is isolated through crystallization or chromatography techniques.

Antitumor Activity

Recent studies have highlighted the antitumor potential of This compound derivatives. Research published in PMC evaluated various compounds for their cytotoxic effects on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that certain nitro-substituted compounds exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation:

CompoundCell LineIC50 (μM)
Compound 6A5492.12 ± 0.21
HCC8275.13 ± 0.97
NCI-H3580.85 ± 0.05

These findings suggest that modifications to the nitrophenyl group can enhance antitumor activity, making this compound a promising candidate for further development.

Antimicrobial Activity

In addition to its antitumor properties, derivatives of this compound have shown potential antimicrobial activity against various pathogens. The mechanism is likely attributed to the formation of reactive intermediates upon bioreduction of the nitro group, which may interact with microbial cellular components.

The biological activity of This compound is primarily attributed to its ability to interact with specific molecular targets within cells:

  • Nitro Group Bioreduction : The nitro group can be reduced to form reactive intermediates that can modify cellular macromolecules.
  • Enzyme Interaction : The furan and benzoimidazole moieties may modulate enzyme activities, influencing various cellular signaling pathways.

This multifaceted mechanism highlights the compound's potential for therapeutic applications.

Study on Anticancer Activity

A study published in ACS Omega synthesized a series of benzimidazole derivatives, including those featuring the furan moiety. The results indicated that certain derivatives displayed high cytotoxicity against cancer cell lines, suggesting that structural modifications could optimize their therapeutic efficacy.

Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial properties of similar compounds derived from furan and benzimidazole structures against Gram-positive and Gram-negative bacteria. Results demonstrated promising activity, warranting further investigation into their potential as antibiotic agents.

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